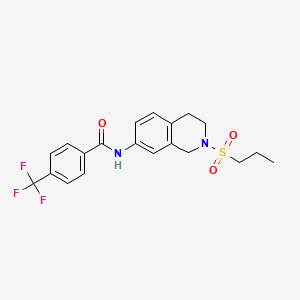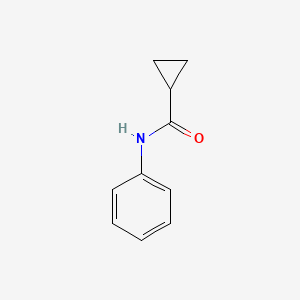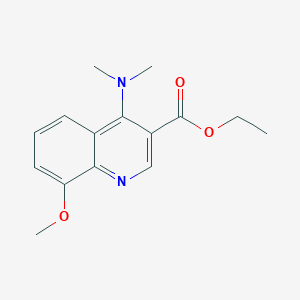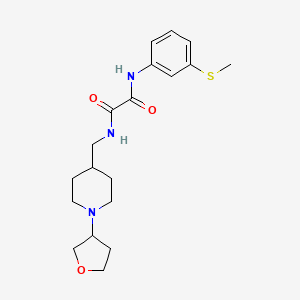
1-(2-Chloro-5-methoxyphenyl)piperazine hydrochloride
概要
説明
“1-(2-Chloro-5-methoxyphenyl)piperazine hydrochloride” is a compound with the CAS Number: 740806-44-4 . It has a molecular weight of 263.17 . It is used as a reference material for forensic laboratories and in chemical synthesis studies .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-(2-Chloro-5-methoxyphenyl)piperazine hydrochloride”, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The Inchi Code for “1-(2-Chloro-5-methoxyphenyl)piperazine hydrochloride” is 1S/C11H15ClN2O.ClH/c1-15-9-2-3-10(12)11(8-9)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H .Chemical Reactions Analysis
The synthesis of “1-(2-Chloro-5-methoxyphenyl)piperazine hydrochloride” involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis
“1-(2-Chloro-5-methoxyphenyl)piperazine hydrochloride” is a powder at room temperature . It is soluble in DMSO and Methanol .科学的研究の応用
HIV-1 Reverse Transcriptase Inhibitors
1-(2-Chloro-5-methoxyphenyl)piperazine hydrochloride and its analogues have been explored for their potential as non-nucleoside inhibitors of HIV-1 reverse transcriptase. This research avenue aims at discovering effective treatments against HIV by preventing the virus from replicating inside the host cells. One notable compound, U-87201E (atevirdine mesylate), emerged from this research and proceeded to clinical evaluation due to its potent inhibitory action against the HIV-1 reverse transcriptase enzyme (D. Romero et al., 1994).
Antimicrobial Activities
The structural framework of 1-(2-Chloro-5-methoxyphenyl)piperazine has been utilized to synthesize new derivatives with antimicrobial properties. These compounds have demonstrated significant activity against various microorganisms, highlighting their potential in developing new antimicrobial agents. This research contributes to the ongoing search for effective treatments against resistant strains of bacteria and other pathogens (H. Bektaş et al., 2007).
Serotonin Antagonists
Another area of research has focused on analogues of 1-(2-Chloro-5-methoxyphenyl)piperazine as serotonin antagonists. These compounds are studied for their potential in treating various disorders related to serotonin dysregulation, such as depression, anxiety, and other psychiatric conditions. The research aims to understand the complex interactions between these compounds and serotonin receptors, paving the way for new therapeutic options (R. Raghupathi et al., 1991).
Fluorescent Ligands for Receptor Studies
Developing environment-sensitive fluorescent ligands based on the 1-(2-Chloro-5-methoxyphenyl)piperazine structure has provided tools for visualizing serotonin receptors in live cells. These compounds combine high receptor affinity with distinctive fluorescence properties, enabling detailed studies of receptor localization and function. This research enhances our understanding of receptor dynamics and opens new avenues for studying receptor-mediated processes in neurological disorders (E. Lacivita et al., 2009).
Nanoparticle Conjugation for Imaging
The conjugation of 1-(2-Chloro-5-methoxyphenyl)piperazine with silver nanoparticles illustrates the compound's versatility in creating targeted imaging agents. These conjugates aim to exploit the specific binding properties of the piperazine derivative to visualize serotonin receptors at low detection limits, offering a promising approach for diagnostic imaging in neurological research (S. Chaturvedi et al., 2018).
作用機序
Safety and Hazards
将来の方向性
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . As a result, numerous methods have been reported for the synthesis of substituted piperazines . This suggests that “1-(2-Chloro-5-methoxyphenyl)piperazine hydrochloride” and similar compounds may have potential applications in pharmaceutical research.
Relevant Papers The recent developments in the synthesis of piperazines have been discussed in a microreview published in the Chemistry of Heterocyclic Compounds . This review focuses on the literature of 2015–2020, which was not mentioned in the previous reviews .
特性
IUPAC Name |
1-(2-chloro-5-methoxyphenyl)piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O.ClH/c1-15-9-2-3-10(12)11(8-9)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACFVTCZAHYIGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)N2CCNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-5-methoxyphenyl)piperazine hydrochloride | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2946346.png)

![2-[(Benzyloxy)methyl]cyclobutan-1-one](/img/structure/B2946352.png)



![2-(4-ethoxyphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2946358.png)


![4-[[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2946362.png)
![2-[(2-Hydroxyethyl)sulfinyl]benzoic acid](/img/structure/B2946364.png)
![2-{4-[3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B2946366.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-phenylacetamide](/img/structure/B2946368.png)